5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one (C7H11NO) is a highly constrained, bridged bicyclic lactam that serves as a specialized building block in modern medicinal chemistry and advanced materials. Functioning primarily as a metabolically stable bioisostere for ortho- and meta-substituted benzenes, as well as a rigidified analog of piperidine, this compound offers distinct exit vectors for downstream functionalization. The incorporation of the gem-dimethyl group at the 5-position fundamentally alters its physicochemical profile compared to unsubstituted analogs, providing extreme steric shielding, enhanced lipophilicity, and a robust crystalline form. For procurement teams and process chemists, this lactam represents a highly processable, bench-stable precursor that overcomes the volatility and handling challenges associated with free aza-bicyclic amines, while delivering quantifiably improved pharmacokinetic properties in final synthetic targets [1].
Substituting 5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one with simpler monocyclic lactams (such as 5,5-dimethylpyrrolidin-2-one) or the unsubstituted 2-azabicyclo[2.1.1]hexan-3-one introduces severe liabilities in both synthesis and application. Monocyclic alternatives lack the rigid 3D architecture required to accurately mimic arene substitution patterns, leading to significant entropic penalties and measurable loss of target affinity. Conversely, while the unsubstituted aza-bicyclic lactam maintains the correct geometry, it possesses a critical metabolic soft spot at the C5 position, rendering downstream drug candidates susceptible to rapid cytochrome P450-mediated oxidation. Furthermore, unsubstituted variants often exhibit lower melting points and higher hygroscopicity, complicating stoichiometric precision during bulk handling. Procuring the 5,5-dimethylated derivative directly mitigates these risks, ensuring both process reliability and reproducible downstream performance [1].
The lactam form, 5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one, provides highly favorable handling characteristics compared to its reduced amine counterpart. While the free 5,5-dimethyl-2-azabicyclo[2.1.1]hexane amine is highly volatile and prone to rapid atmospheric degradation (necessitating conversion to a hygroscopic hydrochloride salt), the lactam is a bench-stable solid. Quantitative stability assays demonstrate that the lactam experiences <0.5% mass loss over 6 months at ambient conditions, whereas the free amine can lose >15% of its mass due to evaporation during standard open-vessel handling [1].
| Evidence Dimension | Evaporative mass loss during ambient storage and handling |
| Target Compound Data | <0.5% mass loss (bench-stable solid) |
| Comparator Or Baseline | 5,5-Dimethyl-2-azabicyclo[2.1.1]hexane (free amine) (>15% mass loss) |
| Quantified Difference | >30-fold reduction in evaporative loss |
| Conditions | Ambient temperature (25°C), standard pressure, open container over 6 months |
Procuring the lactam ensures precise stoichiometric weighing and extended shelf-life without the need for specialized inert-atmosphere handling or salt-form corrections.
The strategic placement of the gem-dimethyl group at the 5-position completely blocks a primary site of oxidative metabolism. In comparative human liver microsome (HLM) assays of downstream derivatives, scaffolds utilizing the 5,5-dimethyl-2-azabicyclo[2.1.1]hexane core exhibit an intrinsic clearance (CL_int) of <15 µL/min/mg protein. In stark contrast, derivatives based on the unsubstituted 2-azabicyclo[2.1.1]hexan-3-one show rapid degradation with CL_int exceeding 45 µL/min/mg protein due to C-H oxidation at the exposed C5 position [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | Unsubstituted 2-azabicyclo[2.1.1]hexan-3-one derivatives (>45 µL/min/mg protein) |
| Quantified Difference | >3-fold improvement in metabolic stability |
| Conditions | Human liver microsomes (HLM) assay, NADPH cofactor, 37°C |
Using the 5,5-dimethylated building block directly prevents late-stage pharmacokinetic failures associated with rapid oxidative clearance.
The bulky 5,5-dimethyl group exerts a strong steric directing effect during the functionalization of the lactam nitrogen. When subjected to standard base-mediated N-alkylation or cross-coupling, 5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one achieves >95:5 regioselectivity (N- vs. O-alkylation or side reactions). The unsubstituted 2-azabicyclo[2.1.1]hexan-3-one, lacking this steric shielding on the exo-face, often yields a more complex mixture (typically ~75:25), requiring laborious chromatographic separation and resulting in a ~20% lower isolated yield of the desired N-functionalized product [1].
| Evidence Dimension | Regioselectivity (N-alkylation vs. side reactions) |
| Target Compound Data | >95:5 selectivity |
| Comparator Or Baseline | Unsubstituted 2-azabicyclo[2.1.1]hexan-3-one (~75:25 selectivity) |
| Quantified Difference | ~20% higher isolated yield of N-functionalized product |
| Conditions | Standard base-mediated alkylation (e.g., NaH, R-X, DMF) |
High regioselectivity significantly reduces purification bottlenecks and solvent waste during the scale-up of intermediate libraries.
As a bioisostere, the bridged architecture of 5,5-dimethyl-2-azabicyclo[2.1.1]hexan-3-one locks the molecular exit vectors into a precise geometry that mimics ortho-substituted benzenes. Computational and NMR conformational analyses reveal that this bicyclic system restricts the relevant dihedral angles to a narrow ~0-10° variance. In contrast, monocyclic substitutes like 5,5-dimethylpyrrolidin-2-one populate a broad conformational ensemble (>60° variance). This rigidity in the bicyclic compound minimizes the entropic penalty upon target binding, frequently translating to a 10- to 100-fold improvement in binding affinity for downstream active pharmaceutical ingredients [1].
| Evidence Dimension | Dihedral angle variance (conformational ensemble) |
| Target Compound Data | ~0-10° variance (highly rigid) |
| Comparator Or Baseline | 5,5-Dimethylpyrrolidin-2-one (>60° variance) |
| Quantified Difference | >80% reduction in conformational flexibility |
| Conditions | Solution-state NMR and DFT conformational mapping |
Procuring the rigid bicyclic scaffold is essential for maintaining the precise spatial arrangement required for high-affinity target engagement.
Due to its bench stability and precise weighing characteristics, this lactam is a highly reliable starting material for reduction into 5,5-dimethyl-2-azabicyclo[2.1.1]hexane. It is highly compatible with parallel synthesis workflows where handling volatile free amines would introduce unacceptable stoichiometric errors [1].
In late-stage lead optimization, where an ortho-substituted benzene ring is causing toxicity or poor solubility, this compound serves as a direct, rigidified, sp3-rich replacement. Its locked 3D geometry ensures the correct exit vectors are maintained without the entropic penalties of monocyclic analogs [1].
For projects suffering from rapid clearance due to cytochrome P450 oxidation, incorporating this specific 5,5-dimethylated scaffold completely blocks the C5 metabolic soft spot, making it the procurement choice for extending the in vivo half-life of saturated heterocyclic drug candidates [1].
The steric shielding provided by the gem-dimethyl group makes this lactam highly suitable for complex Buchwald-Hartwig or Chan-Lam cross-coupling reactions, where it prevents over-reaction and ensures high yields of N-arylated intermediates for advanced materials or pharmaceuticals [1].